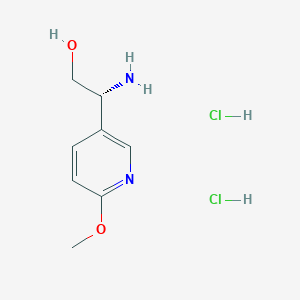

(R)-2-Amino-2-(6-methoxypyridin-3-yl)ethanol dihydrochloride

Description

(R)-2-Amino-2-(6-methoxypyridin-3-yl)ethanol dihydrochloride (CAS: 1640848-71-0) is a chiral amino alcohol derivative with a molecular formula of C₈H₁₄Cl₂N₂O₂ and a molecular weight of 241.12 g/mol. The compound features a pyridine ring substituted with a methoxy group at the 6-position and an ethanolamine moiety at the 3-position, stabilized as a dihydrochloride salt. This structural configuration enhances its solubility and stability, making it suitable for pharmaceutical and biochemical research applications. Storage recommendations emphasize sealing under dry, ambient conditions to prevent degradation .

Properties

IUPAC Name |

(2R)-2-amino-2-(6-methoxypyridin-3-yl)ethanol;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2.2ClH/c1-12-8-3-2-6(4-10-8)7(9)5-11;;/h2-4,7,11H,5,9H2,1H3;2*1H/t7-;;/m0../s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFYSHCLKSHGDJW-KLXURFKVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=C1)C(CO)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=NC=C(C=C1)[C@H](CO)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-(6-methoxypyridin-3-yl)ethanol dihydrochloride typically involves the following steps:

Starting Material: The synthesis begins with 6-methoxypyridin-3-yl derivatives.

Hydroxylation: The hydroxyl group is introduced via reduction reactions, often using reducing agents such as sodium borohydride or lithium aluminum hydride.

Resolution: The enantiomeric resolution is performed to obtain the ®-enantiomer, which can be achieved using chiral catalysts or resolving agents.

Dihydrochloride Formation: The final step involves the formation of the dihydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of ®-2-Amino-2-(6-methoxypyridin-3-yl)ethanol dihydrochloride is scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and real-time monitoring helps in maintaining consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, where the hydroxyl group is oxidized to a carbonyl group.

Reduction: Reduction reactions can convert the amino group to an amine or the hydroxyl group to a hydrocarbon.

Substitution: The methoxy group on the pyridine ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of amines or hydrocarbons.

Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

(2R)-2-amino-2-(6-methoxypyridin-3-yl)ethan-1-ol dihydrochloride is a chemical compound featuring an amino group and a methoxypyridine moiety, making it potentially useful in medicinal chemistry for creating drugs that target various biological pathways. Computer-aided methods have been used to predict the biological activity of this compound, suggesting it has potential pharmacological effects and could be further researched for therapeutic uses. Its unique structure can be customized for specific therapeutic targets.

Potential Applications

- Pharmaceutical Development The compound may be a lead for developing drugs that target mood disorders and neurodegenerative diseases.

- Antidepressant Activity It may affect neurotransmitter systems, particularly serotonin and norepinephrine pathways.

- Neuroprotective Effects The compound's structural characteristics suggest it could protect neural cells from oxidative stress and apoptosis.

Interaction and Binding Affinity Studies

Interaction studies of (2R)-2-amino-2-(6-methoxypyridin-3-yl)ethan-1-ol dihydrochloride focus on its binding affinity to various biological receptors. These studies are crucial for understanding the mechanism of action and optimizing the compound's therapeutic potential. Enzymes mediate reactions that transform substrates into products, which is essential for biological functions.

Similar Compounds

The uniqueness of (2R)-2-amino-2-(6-methoxypyridin-3-yl)ethan-1-ol dihydrochloride is in its specific combination of functional groups that may enhance its bioactivity compared to similar compounds. Its potential as a therapeutic agent targeting specific neurological pathways sets it apart from others in this category.

Additional Information

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(6-methoxypyridin-3-yl)ethanol dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects: The 6-methoxy group in the target compound is electron-donating, increasing pyridine ring electron density, whereas the 6-chloro substituent in the analog is electron-withdrawing.

- Molecular Weight : The chloro analog has a higher molecular weight (245.53 vs. 241.12), attributed to chlorine’s atomic mass (35.45 g/mol) compared to the methoxy group’s oxygen and methyl (31.03 g/mol) .

- Conversely, the methoxy group may improve solubility due to its polar nature .

Molecular Interactions and Binding Affinity

While direct binding data for the target compound are unavailable, provides insights into substituent positioning and interactions in related amino acid derivatives:

- (S)-2-Amino-2-(2,4-dichlorobenzyl)pent-4-ynoic acid and (S)-2-Amino-2-(2,6-dichlorobenzyl)pent-4-ynoic acid exhibit nearly identical IC₅₀ values but differ in hydrogen bond lengths (2.202 Å vs. 1.961 Å) and π-π interaction distances (4.127 Å vs. 4.249 Å) due to chlorine positional isomerism. This highlights how minor structural changes significantly alter binding thermodynamics .

Inference for Target Compound :

- The 6-methoxy group’s orientation may optimize hydrogen bonding (e.g., with Gln215 or Tyr201 residues, as seen in ) compared to chloro analogs. Methoxy’s lone pairs could enhance interactions with polar amino acids, while chloro may rely on halogen bonding or hydrophobic contacts .

Biological Activity

(R)-2-Amino-2-(6-methoxypyridin-3-yl)ethanol dihydrochloride is a compound of significant interest in pharmacology due to its potential therapeutic applications, particularly in the treatment of cardiac arrhythmias. This article delves into its biological activity, mechanisms, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : CHClNO

- CAS Number : 1640848-71-0

- Molecular Weight : 245.14 g/mol

This compound exhibits its biological activity primarily through modulation of ion channels and neurotransmitter systems. Research indicates that it may influence the cardiac action potential by affecting sodium and potassium channels, thereby stabilizing cardiac rhythm.

Pharmacological Effects

- Antiarrhythmic Properties :

- Cardiac Refractory Period :

- In Vitro Studies :

Case Study 1: Atrial Fibrillation Management

A clinical study investigated the effects of this compound on patients with atrial fibrillation. The results showed a marked reduction in episodes of AF following treatment with a dosage of 1 mg/kg administered intravenously over 100 minutes. The duration of action persisted for up to 180 minutes post-infusion, indicating a sustained therapeutic effect .

Case Study 2: Electrophysiological Impact

In another study, electrophysiological measurements were taken from isolated cardiac tissues treated with the compound. Results indicated a significant increase in action potential duration and effective refractory period, confirming its role as an antiarrhythmic agent .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antiarrhythmic | Reduced atrial fibrillation episodes | |

| Cardiac Refractoriness | Prolonged refractory period | |

| Electrophysiological | Increased action potential duration |

Table 2: Dosage and Administration

| Route of Administration | Dosage | Duration of Action |

|---|---|---|

| Intravenous | 1 mg/kg | Up to 180 minutes |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.